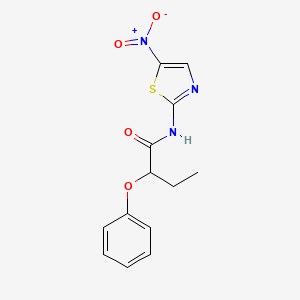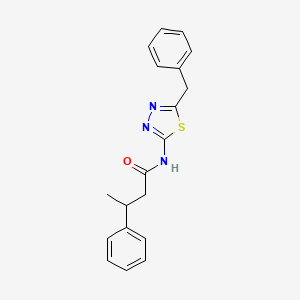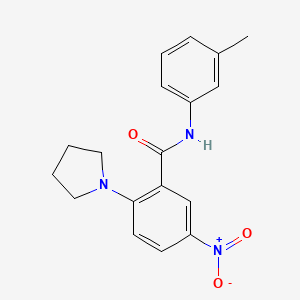
N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide
Vue d'ensemble
Description
N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide, also known as nitazoxanide, is a broad-spectrum antiparasitic and antiviral drug. It was first developed in the 1990s and has since been used to treat a variety of infectious diseases, including giardiasis, cryptosporidiosis, and viral gastroenteritis. Nitazoxanide is a prodrug that is rapidly converted to its active metabolite, tizoxanide, in the body.
Mécanisme D'action
The exact mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide is not fully understood, but it is thought to involve interference with the energy metabolism of parasites and viruses. Nitazoxanide and its active metabolite, tizoxanide, have been shown to inhibit the pyruvate:ferredoxin oxidoreductase enzyme in parasites, which is essential for energy production. In viruses, N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide has been shown to inhibit viral replication by interfering with the maturation of viral particles.
Biochemical and Physiological Effects:
Nitazoxanide has been shown to have low toxicity and is generally well-tolerated in humans. It is rapidly absorbed from the gastrointestinal tract and is extensively metabolized in the liver to its active metabolite, tizoxanide. Tizoxanide is excreted primarily in the urine, with a half-life of approximately 12 hours in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Nitazoxanide has several advantages for use in lab experiments. It has broad-spectrum activity against parasites and viruses, making it useful for studying a wide range of infectious diseases. It is also relatively non-toxic and well-tolerated in humans, making it a good candidate for clinical trials. However, N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide has some limitations for lab experiments, including its low solubility in water and its relatively short half-life in humans.
Orientations Futures
There are several future directions for the study of N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide. One area of research is the development of new formulations of N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide that improve its solubility and bioavailability. Another area of research is the investigation of N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide's potential as a treatment for other infectious diseases, such as malaria and tuberculosis. Finally, there is ongoing research into the mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide and its active metabolite, tizoxanide, which may lead to the development of new antiparasitic and antiviral drugs.
Applications De Recherche Scientifique
Nitazoxanide has been extensively studied for its antiparasitic and antiviral properties. It has been shown to be effective against a wide range of parasites, including Giardia lamblia, Cryptosporidium parvum, Entamoeba histolytica, and Hymenolepis nana. Nitazoxanide has also been shown to have antiviral activity against a number of viruses, including rotavirus, norovirus, hepatitis B virus, hepatitis C virus, and influenza virus.
Propriétés
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-2-10(20-9-6-4-3-5-7-9)12(17)15-13-14-8-11(21-13)16(18)19/h3-8,10H,2H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQZFWVUWUUMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC=C(S1)[N+](=O)[O-])OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24807242 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-nitro-1,3-thiazol-2-yl)-2-phenoxybutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluorophenyl)-4-{2-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B4087791.png)
![2-amino-4-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4087798.png)

![1-(methylsulfonyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole](/img/structure/B4087808.png)
![2-chloro-N-{1-[5-({2-[(4-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4087810.png)


![5-nitro-2-(1-piperidinyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4087849.png)
![methyl 6-chloro-4-(3-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylate](/img/structure/B4087864.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-phenoxybutanamide](/img/structure/B4087866.png)
![7-(3-chlorophenyl)-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4087871.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(mesitylmethyl)methanamine](/img/structure/B4087875.png)
![ethyl 4-({[(6-bromo-7-methyl-3H-imidazo[4,5-b]pyridin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4087883.png)
![2-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4087889.png)